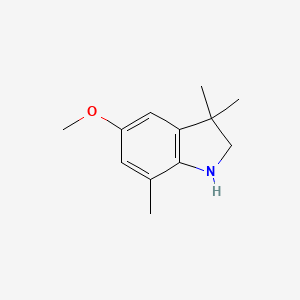

5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H17NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the following steps:

Starting Material: Indole is used as the starting material.

Alkylation: Introduction of methyl groups at positions 2 and 3 through alkylation reactions.

Methoxylation: Introduction of a methoxy group at position 5 through methoxylation reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Can be reduced to form dihydro derivatives.

Substitution: Undergoes substitution reactions at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles and dihydroindoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Acts as a fluorescent dye for biological imaging and microscopy.

Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways:

Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.

Pathways Involved: Participates in biochemical pathways related to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

5-methoxy-2,3,3-trimethylindoline: Similar structure with slight variations in the indole ring.

1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2-1-benzopyran-2,2′-indoline]: Another related compound with different functional groups.

Uniqueness

5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

5-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is a compound belonging to the dihydroindole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N with a molecular weight of approximately 189.27 g/mol. The unique arrangement of methoxy and trimethyl groups contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reduction of indole derivatives : Utilizing boron hydride reductions to create functionalized derivatives from polyfunctional 2-oxindoles.

- Electrophilic aromatic substitutions : The presence of the electron-donating methoxy group facilitates these reactions, allowing for the formation of diverse derivatives suitable for biological testing.

Antioxidant Properties

Research indicates that compounds within the dihydroindole class exhibit significant antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant properties are often assessed through various assays such as DPPH radical scavenging and ORAC (Oxygen Radical Absorbance Capacity) tests. These assays demonstrate the ability of this compound to neutralize free radicals effectively .

Neuroprotective Effects

Dihydroindoles have been implicated in neuroprotection due to their structural similarities with melatonin. Studies suggest that this compound may interact with melatonin receptors (MT1 and MT2), potentially influencing circadian rhythms and providing neuroprotective benefits against neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

- Against Gram-positive bacteria : The compound demonstrated significant inhibition zones compared to standard antibiotics.

- Against fungi : It showed promising results against Candida albicans with a minimum inhibitory concentration (MIC) lower than that of established antifungals .

Comparative Biological Activity Table

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| Melatonin | Indole derivative with an acetylaminoethyl side chain | Regulates circadian rhythms; antioxidant |

| 5-Methoxyindole | Simple indole structure with a methoxy group | Antioxidant; potential neuroprotective effects |

| This compound | Dihydroindole with methoxy and trimethyl groups | Antioxidant; neuroprotective; antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Study : A study focusing on its interaction with melatonin receptors indicated that modifications in the indole structure could enhance receptor binding and biological responses.

- Antimicrobial Evaluation : Research demonstrated that this compound exhibited strong antimicrobial activity against various pathogens, suggesting its potential as a lead compound in drug development .

- Antioxidant Assessment : Various assays confirmed its efficacy as an antioxidant agent, indicating its role in mitigating oxidative stress-related conditions .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-methoxy-3,3,7-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-8-5-9(14-4)6-10-11(8)13-7-12(10,2)3/h5-6,13H,7H2,1-4H3 |

InChI Key |

KKXRYAPPQOIPCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.